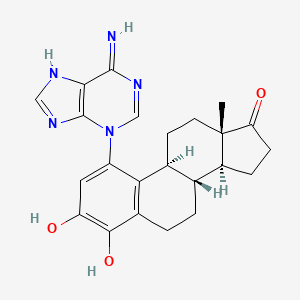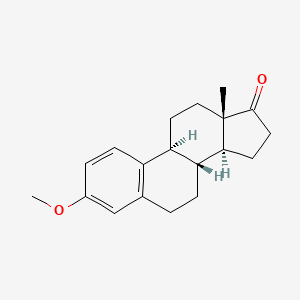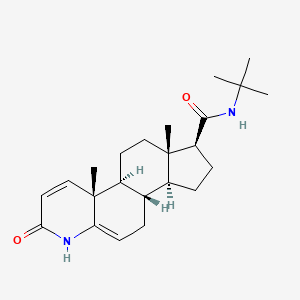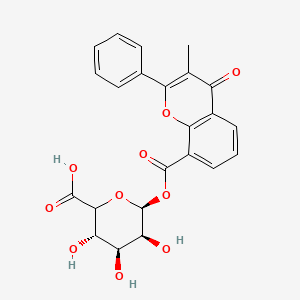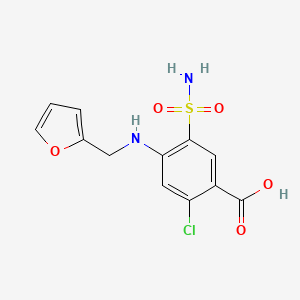
Hydroxychloroquine O-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxychloroquine O-Sulfate, also known as PLAQUENIL®, is a white or practically white, crystalline powder . It belongs to a group of medicines known as antimalarials and is used to prevent or treat malaria . It is freely soluble in water and practically insoluble in alcohol, chloroform, and ether .
Synthesis Analysis
The synthesis of Hydroxychloroquine O-Sulfate involves key intermediates like 4,7-dichloroquinoline (4,7-DCQ) and 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular formula of Hydroxychloroquine O-Sulfate is C18H26ClN3O4S . The chemical name is 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol sulfate (1:1) . More details about the molecular structure can be found in the referenced sources .Physical And Chemical Properties Analysis
Hydroxychloroquine O-Sulfate has a molecular weight of 415.9 g/mol . It has a topological polar surface area of 100 Ų and a heavy atom count of 27 . More details about the physical and chemical properties can be found in the referenced source .Wissenschaftliche Forschungsanwendungen
Malaria Treatment
Originally developed to combat malaria, Hydroxychloroquine sulfate has a track record of success in preventing and treating this mosquito-borne infectious disease .
Autoimmune Diseases
Its applications have extended past malaria, finding utility in the management of autoimmune diseases like rheumatoid arthritis and lupus .
COVID-19
In light of the initial data regarding the repurposing of Hydroxychloroquine (HCQ) to tackle SARS-CoV-2, it has been used as a potential treatment for COVID-19 .
Antiviral Activity
Two non-toxic and hydrophilic HCQ-ILs, in particular, [HCQH 2 ] [C 1 SO 3] 2 and [HCQH 2 ] [GlcCOO] 2, decreased the virus-induced cytopathic effect by two-fold in comparison with the original drug, [HCQH 2 ] [SO 4 ] .
Environmental Studies
Hydroxychloroquine has been demonstrated to limit the replication of SARS-CoV-2 virus in vitro . The huge utilization of hydroxychloroquine in autoimmune infections led to an abnormal increment in its concentration in wastewater, which can pose a real risk to the environment .
Pharmacology
Hydroxychloroquine O-Sulfate, a chemical compound, is a versatile material widely used in scientific research. It exhibits intriguing properties that contribute to its potential application in various fields, including medicine, pharmacology.
Wirkmechanismus
Target of Action
Hydroxychloroquine O-Sulfate primarily targets immune cells and parasites . It is known to inhibit certain enzymes and processes within immune cells, which can ultimately suppress excessive immune responses . In the context of malaria, it targets the malaria parasite and interferes with its ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite .
Mode of Action
Hydroxychloroquine O-Sulfate interacts with its targets in a few ways. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . This activity interferes with the parasite’s ability to proteolyse hemoglobin, preventing the normal growth and replication of the parasite . It also interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These actions result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules .
Biochemical Pathways
Hydroxychloroquine O-Sulfate affects several biochemical pathways. It interferes with the activation of the toll-like receptor involved in innate immunity and autoimmune diseases . It also inhibits the production and the release of cytokines by T cells: IL-1, IL-2, IL-6, IL-18, TNF-α, and IFN-γ . These effects are achieved by inhibiting the activation of the toll-like receptor involved in innate immunity and autoimmune diseases .
Pharmacokinetics
Hydroxychloroquine O-Sulfate has a characteristic ‘deep’ volume of distribution and a half-life of around 50 days . Following a single 200 mg oral dose of Hydroxychloroquine to healthy male volunteers, the mean peak blood concentration of hydroxychloroquine was 129.6 ng/mL, reached in 3.26 hours . The drug is absorbed completely and rapidly by oral administration, but has a prolonged half-life for elimination .
Result of Action
The molecular and cellular effects of Hydroxychloroquine O-Sulfate’s action are diverse. It has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in systemic lupus erythematosus (SLE) and control autoimmune disease activity during pregnancies without evidence of fetotoxic or embryotoxic effects . Evidence suggests that Hydroxychloroquine can delay or prevent organ damage, including bone destruction, in autoimmunity, and that this drug has antithrombotic effects .
Action Environment
The action of Hydroxychloroquine O-Sulfate can be influenced by environmental factors. For instance, the drug’s efficacy in treating COVID-19 may be affected by the patient’s health status and the severity of the disease . Furthermore, the drug’s action can be influenced by the presence of other medications, as it may interact with other drugs and affect their absorption, distribution, metabolism, and excretion .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethyl hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c1-3-22(11-12-26-27(23,24)25)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14H,3-5,10-12H2,1-2H3,(H,20,21)(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHZUDNKLODXFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCOS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxychloroquine O-Sulfate | |
CAS RN |
103152-84-7 |
Source


|
| Record name | Hydroxychloroquine O-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103152847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFOHYDROXYCHLOROQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZH738MV6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





